Tert-butyl (4aR,9aS)-1,2,3,4,4a,6,7,8,9,9a-decahydropyrido[3,2-b]azepine-5-carboxylate;hydrochloride
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Overview
Description
Tert-butyl (4aR,9aS)-1,2,3,4,4a,6,7,8,9,9a-decahydropyrido[3,2-b]azepine-5-carboxylate;hydrochloride is an intriguing compound within the realms of organic chemistry and pharmacology. Known for its complex molecular structure, it is particularly noted for its application in various scientific research fields due to its unique biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (4aR,9aS)-1,2,3,4,4a,6,7,8,9,9a-decahydropyrido[3,2-b]azepine-5-carboxylate;hydrochloride involves several steps:
Initial Cyclization: : Starting with the suitable precursor molecules, a cyclization reaction is performed under controlled conditions to form the pyrido[3,2-b]azepine ring system. This usually requires specific catalysts and solvents to proceed efficiently.
Esterification: : The carboxylic acid functional group is esterified with tert-butanol in the presence of an acid catalyst.
Hydrochloride Formation: : The final hydrochloride salt is obtained by treating the resulting ester with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimization of reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques and automated synthesis reactors may be employed to streamline the process and enhance reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various reactions, including:
Oxidation: : Undergoes oxidation reactions which can lead to the formation of more reactive intermediates.
Reduction: : Can be reduced under certain conditions to yield different stereoisomers or partially reduced products.
Substitution: : Nucleophilic substitution reactions can occur, particularly at positions susceptible to attack by nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Alkyl halides, hydrides, and other nucleophiles are employed under conditions that facilitate substitution.
Major Products Formed
Depending on the reaction conditions and reagents used, major products include various stereoisomers, and substituted derivatives, each with unique properties.
Scientific Research Applications
This compound finds extensive applications across several scientific disciplines:
Chemistry: : It is used as an intermediate in the synthesis of complex molecules.
Biology: : Its interaction with biological targets makes it useful in studying biochemical pathways.
Medicine: : Investigated for potential therapeutic uses due to its interaction with specific receptors and enzymes.
Industry: : Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The exact mechanism of action of this compound depends on its specific application. Generally, it interacts with molecular targets such as enzymes and receptors, modulating their activity. This interaction often involves binding to specific active sites, leading to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
When compared with similar compounds, Tert-butyl (4aR,9aS)-1,2,3,4,4a,6,7,8,9,9a-decahydropyrido[3,2-b]azepine-5-carboxylate;hydrochloride stands out due to its unique stereochemistry and functional groups, which impart specific reactivity and biological activity.
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline derivatives: : Known for their similar structural framework.
Piperidine derivatives: : Share a similar cyclic structure and are studied for comparable applications.
Azetidine derivatives: : Although smaller, they show related chemical behavior.
Properties
IUPAC Name |
tert-butyl (4aR,9aS)-1,2,3,4,4a,6,7,8,9,9a-decahydropyrido[3,2-b]azepine-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2.ClH/c1-14(2,3)18-13(17)16-10-5-4-7-11-12(16)8-6-9-15-11;/h11-12,15H,4-10H2,1-3H3;1H/t11-,12+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMDHDUSBPMDSQ-ZVWHLABXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC2C1CCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H]2[C@H]1CCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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